

Mass Spectrometry of Methyl 4-cyanobenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-cyanobenzoate

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This technical guide provides a comprehensive overview of the mass spectrometric analysis of **Methyl 4-cyanobenzoate**, a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document outlines the expected fragmentation patterns under electron ionization (EI), presents a detailed experimental protocol for its analysis, and visualizes the fragmentation pathway.

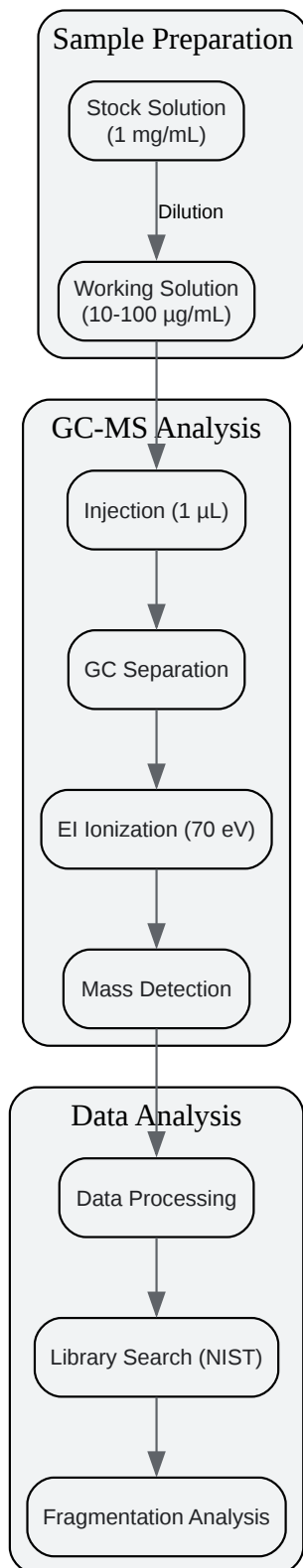
Data Presentation: Mass Spectral Data

The mass spectrum of **Methyl 4-cyanobenzoate** is characterized by several key fragments that provide structural information. The quantitative data obtained from a standard electron ionization mass spectrometry experiment is summarized below. The molecular formula of **Methyl 4-cyanobenzoate** is $C_9H_7NO_2$, with a molecular weight of 161.16 g/mol .[\[1\]](#)[\[2\]](#)

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Relative Intensity (%)	Interpretation
161	$[\text{C}_9\text{H}_7\text{NO}_2]^+\bullet$	~60-70	Molecular Ion ($\text{M}^+\bullet$)
130	$[\text{C}_8\text{H}_4\text{NO}]^+$	100	Loss of a methoxy radical ($\bullet\text{OCH}_3$)
102	$[\text{C}_7\text{H}_4\text{N}]^+$	~40-50	Loss of carbon monoxide (CO) from the $[\text{M}-\text{OCH}_3]^+$ fragment
76	$[\text{C}_6\text{H}_4]^+$	~10-20	Loss of cyanide ($\bullet\text{CN}$) from the $[\text{M}-\text{OCH}_3-\text{CO}]^+$ fragment

Fragmentation Pathway and Logical Relationships

The fragmentation of **Methyl 4-cyanobenzoate** under electron ionization follows a logical pathway initiated by the loss of the methoxy group, followed by the elimination of carbon monoxide. This pathway is consistent with the fragmentation patterns observed for aromatic esters.



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References

- 1. Methyl 4-cyanobenzoate | C₉H₇NO₂ | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- To cite this document: BenchChem. [Mass Spectrometry of Methyl 4-cyanobenzoate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141460#mass-spectrometry-of-methyl-4-cyanobenzoate]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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